(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine
Description
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1 |
InChI Key |
KNPHOMUTQLDOAF-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=C1Cl)F)N |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Alkylation Route Starting from 2-Chloro-6-fluorobenzyl Chloride
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Alkylation | 2-chloro-6-fluorobenzyl chloride is alkylated with propan-1-amine under controlled conditions | Base (e.g., NaOH), solvent (e.g., ethanol), temperature control |
| 2. Resolution | The resulting racemic amine intermediate is resolved to isolate the (S)-enantiomer | Chiral chromatography or crystallization |
| 3. Hydrochloride Salt Formation | The free amine is converted to hydrochloride salt by treatment with HCl | HCl gas or aqueous HCl |
This method is favored in industrial settings due to scalability and the availability of starting materials. Automated batch reactors optimize parameters such as temperature, pH, and pressure to maximize yield and purity.
Reductive Amination Route Starting from 2-Chloro-6-fluorobenzaldehyde
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Grignard Reaction | 2-chloro-6-fluorobenzaldehyde undergoes Grignard addition with an appropriate Grignard reagent to form a secondary alcohol intermediate | RMgX (alkylmagnesium halide), ether solvents, low temperature |
| 2. Reductive Amination | The alcohol intermediate is converted to the amine via reductive amination | Sodium cyanoborohydride or catalytic hydrogenation (Pd/C) |
| 3. Chiral Resolution | The racemic amine is separated into enantiomers | Chiral chromatography or selective crystallization |
| 4. Salt Formation | Conversion to hydrochloride salt | Treatment with hydrochloric acid |
This route allows for precise control over stereochemistry and is useful in research-scale synthesis.
Industrial production prioritizes:
Catalyst Selection: Catalysts such as palladium on carbon enhance reductive amination efficiency.
Solvent Choice: Polar solvents like ethanol or methanol improve solubility and reaction rates.
Process Control: Automated monitoring of temperature, pressure, and pH ensures reproducibility and minimizes impurities.
Batch vs Continuous: Batch reactors are common, but continuous flow processes are under development for improved throughput and safety.
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Benzyl Chloride | 2-chloro-6-fluorobenzyl chloride | Alkylation → Resolution → Salt formation | Scalable, industrially viable | Requires chiral resolution step |
| Reductive Amination of Aldehyde | 2-chloro-6-fluorobenzaldehyde | Grignard addition → Reductive amination → Resolution → Salt formation | High stereochemical control | Multi-step, more complex |
Stereochemical Purity: Chiral resolution remains a critical step; advances in chiral chromatography and crystallization have improved enantiomeric excess to >99%.
Yield Optimization: Reaction conditions such as temperature (0–50 °C), solvent polarity, and reagent stoichiometry are optimized to maximize conversion and minimize side products.
Catalyst Efficiency: Use of palladium catalysts with controlled particle size enhances reductive amination rates while reducing hydrogenation over-reduction.
Environmental and Safety Aspects: Industrial processes implement closed systems to handle volatile amines and corrosive hydrochloric acid safely, with waste minimization protocols.
The preparation of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine involves well-established synthetic methodologies primarily based on alkylation of benzyl chloride or reductive amination of aldehyde precursors, followed by chiral resolution and salt formation. Industrial production leverages optimized reaction conditions and automated controls to ensure high purity and yield. Ongoing research focuses on improving stereoselectivity, catalyst efficiency, and process sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, leading to modulation of neurotransmitter release.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine, differing primarily in substituent positions, halogen types, or core functional groups:
Key Observations :
Physicochemical Properties
Limited experimental data are available for direct comparisons, but inferences can be drawn from related compounds:
- Lipophilicity : The 2-chloro-6-fluoro substitution likely increases logP compared to the 2-fluoro analogue due to the added chlorine atom’s hydrophobic contribution.
- Solubility : Polar substituents (e.g., pyridine’s nitrogen) may enhance aqueous solubility, whereas halogenated phenyl groups reduce it .
- Stability: Hydrolysis studies on structurally similar indolinones (e.g., 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one) suggest that electron-withdrawing halogens stabilize the aromatic ring against nucleophilic attack under acidic conditions .
Analytical Characterization
- HPLC Methods : For related compounds, reverse-phase C18 columns with acetonitrile/sodium acetate buffers (pH 4.0) are effective for separation, as demonstrated for 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one . This method could be adapted for analyzing the target compound.
- Chiral Resolution : The (S)-enantiomer’s separation from its (R)-counterpart would require chiral stationary phases, given the stereochemical specificity observed in analogues like (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride .
Biological Activity
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine, a chiral amine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a propan-1-amine backbone with a chloro and a fluorine substituent on the phenyl ring, which contributes to its unique reactivity and potential biological profile. Its chemical formula is with a molecular weight of 187.64 g/mol. The stereochemistry of this compound is significant, as it can influence its biological activity due to the three-dimensional arrangement of atoms.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular receptors. Preliminary studies suggest that the compound may modulate receptor activity in the central nervous system (CNS), influencing physiological responses such as mood regulation and cognitive functions .
Molecular Targets
- Receptors: The compound may interact with adrenergic and serotonergic receptors, similar to other psychoactive compounds. This interaction could lead to alterations in neurotransmission, impacting behaviors such as anxiety and depression.
- Enzymatic Activity: It may also inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound through in vitro and in vivo models.
In Vitro Studies
- Neurotransmitter Interaction:
- Cytotoxicity Assays:
In Vivo Studies
Case studies involving animal models have shown that this compound can significantly alter behavioral responses associated with anxiety and depression when administered at specific dosages. For instance:
- Behavioral Tests: In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.
Summary of Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
